N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide: is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring fused to a phenyl group, which is further connected to a sulfonamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
Chemistry: N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to inhibit specific enzymes and receptors makes it a candidate for the development of new pharmaceuticals. Research is ongoing to evaluate its efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of benzimidazole derivatives involve the design and synthesis of new types of molecules with improved safety and efficacy. There is also interest in exploring the use of benzimidazole derivatives as DNA hybridization indicators due to their distinct effects on single-stranded and double-stranded DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole ring.
Attachment of the Phenyl Group: The benzodiazole ring is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the phenyl group using a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced under suitable conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of N-oxides and sulfoxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodiazole and phenyl derivatives.
Comparison with Similar Compounds
- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide
- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide
- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide
Comparison: Compared to these similar compounds, N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide exhibits unique properties due to the presence of the 4-methylbenzene-1-sulfonamide group. This group enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the specific substitution pattern on the phenyl ring can influence the compound’s biological activity and selectivity towards different targets.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14-10-12-15(13-11-14)26(24,25)23-17-7-3-2-6-16(17)20-21-18-8-4-5-9-19(18)22-20/h2-13,23H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYILMBFJHTNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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